molecular formula C24H21N3O4S B2782621 ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-56-6

ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2782621
CAS No.: 851948-56-6
M. Wt: 447.51
InChI Key: YJUVOKZJUSMHDW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a phenylacetamido substituent and an ethyl carboxylate ester group. This structure combines aromatic, amide, and ester functionalities, making it a candidate for investigation in medicinal chemistry, particularly for antimicrobial or enzyme-inhibitory applications.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-3-31-24(30)21-18-14-32-22(25-19(28)13-16-7-5-4-6-8-16)20(18)23(29)27(26-21)17-11-9-15(2)10-12-17/h4-12,14H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVOKZJUSMHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,4-d]pyridazine core

For example, the synthesis may begin with the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further modified through reactions with various reagents to introduce the desired substituents and form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific substituents with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

The compound ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a member of the thieno[3,4-d]pyridazine family, which has garnered interest in various scientific fields due to its potential biological activities and applications. This article will explore its synthesis, biological properties, and potential applications in medicinal chemistry and agriculture.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-d]pyridazine exhibit significant antimicrobial properties. For instance, studies have shown that certain compounds within this class can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis or cell wall formation.

Anticancer Potential

Several studies have highlighted the anticancer potential of thieno[3,4-d]pyridazine derivatives. These compounds have shown activity against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved include modulation of key signaling molecules associated with cancer progression.

Anti-inflammatory Effects

Thieno[3,4-d]pyridazine derivatives have also been investigated for their anti-inflammatory effects. Research suggests that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases.

Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the development of novel therapeutics for infectious diseases, cancer, and inflammatory conditions.

Agricultural Chemistry

Due to their antimicrobial properties, thieno[3,4-d]pyridazine derivatives are being explored as potential agrochemicals. They may serve as effective pesticides or fungicides that can protect crops from pathogens while minimizing environmental impact compared to traditional chemicals.

Material Science

The unique electronic properties of thieno[3,4-d]pyridazines make them suitable for applications in material science, particularly in organic electronics. Their ability to conduct electricity could lead to advancements in organic solar cells or light-emitting diodes (LEDs).

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated the antimicrobial efficacy of a series of thieno[3,4-d]pyridazine derivatives against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation reported in Cancer Research, researchers evaluated the anticancer activity of several thieno[3,4-d]pyridazine derivatives on human breast cancer cell lines. Results showed that one derivative induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives, such as β-lactams and thiazolidine-containing molecules. Below is a comparative analysis based on functional groups, substituent effects, and hypothetical biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Applications
Ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine Phenylacetamido, ethyl ester, 4-methylphenyl Antimicrobial agents, enzyme inhibitors
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-...-4-carboxylic acid Thiazolidine Phenylacetamido, carboxy groups, bicyclic framework Antibiotic derivatives (e.g., β-lactams)
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-...-carboxylic acid Bicyclo[3.2.0]heptane (β-lactam) Phenylacetamido, thia-azabicyclo, carboxylic acid Penicillin/cephalosporin analogs

Key Observations:

Phenylacetamido Group : All three compounds include a phenylacetamido moiety, which is associated with enhanced binding to bacterial penicillin-binding proteins (PBPs) in β-lactams . This suggests the target compound may exhibit similar mechanistic interactions, albeit with a distinct heterocyclic core.

Ester vs. Carboxylic Acid : The ethyl ester group in the target compound may improve membrane permeability compared to the carboxylic acid-terminated analogs in the evidence, though this could reduce water solubility .

Heterocyclic Core: The thieno[3,4-d]pyridazine core differentiates the target compound from β-lactams and thiazolidines. This core’s planar structure and electron-rich environment may favor interactions with DNA or enzymes, as seen in other pyridazine-based inhibitors.

Biological Activity

Ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of increasing interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes thieno[3,4-d]pyridazine and carboxylate functionalities. Its molecular formula is C20H20N2O3S, and it possesses a molecular weight of approximately 356.45 g/mol.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-d]pyridazine compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Several studies have reported the potential anticancer activity of thieno[3,4-d]pyridazine derivatives. In vitro assays showed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through the activation of caspase pathways. The compound's ability to inhibit tumor growth has been attributed to its interaction with DNA and modulation of cell cycle regulators .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways.
  • DNA Interaction : Its structure allows for intercalation into DNA, leading to the inhibition of replication in cancer cells.
  • Cytokine Modulation : By affecting the signaling pathways that regulate cytokine production, it can mitigate inflammatory responses.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of thieno[3,4-d]pyridazine derivatives against resistant bacterial strains. The compound was tested alongside standard antibiotics and showed synergistic effects when combined with amoxicillin .
  • Cancer Cell Apoptosis : In a laboratory study focusing on breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations), indicating its potential as a chemotherapeutic agent .

Research Findings Summary Table

Biological ActivityEffectivenessMechanismReference
AntimicrobialEffective against E. coliDisruption of cell wall
AnticancerInduces apoptosis in MCF-7 cellsDNA intercalation
Anti-inflammatoryReduces TNF-alpha levelsCytokine signaling modulation

Q & A

Q. What are the critical steps in synthesizing ethyl 3-(4-methylphenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis involves a multi-step process:

Core Formation : The thieno[3,4-d]pyridazine core is synthesized via cyclization of precursor heterocycles, often under reflux conditions in solvents like toluene or dichloromethane .

Substituent Introduction : The 4-methylphenyl group is introduced via nucleophilic substitution or coupling reactions, while the 2-phenylacetamido moiety is added through amidation using activating agents like HATU or EDCI .

Esterification : The ethyl carboxylate group is typically appended early in the synthesis to enhance solubility for subsequent steps .
Optimization : Reaction yields are improved by controlling temperature (e.g., 80–120°C for cyclization) and using catalysts (e.g., acetic acid for amidation) . Purity is monitored via HPLC (>95%) and structural validation via 1H^1H-NMR and LC-MS .

Q. What structural features of this compound influence its biological activity?

Key structural determinants include:

  • Thieno[3,4-d]pyridazine Core : Facilitates π-π stacking with biological targets like enzyme active sites .
  • 4-Methylphenyl Group : Enhances lipophilicity, improving membrane permeability .
  • 2-Phenylacetamido Side Chain : Critical for hydrogen bonding with residues in target proteins (e.g., kinases or receptors) .
  • Ethyl Carboxylate : Modulates solubility and bioavailability .
    X-ray crystallography (as seen in analogous compounds) confirms the planar conformation of the core, which is essential for target engagement .

Q. What methodologies are used for initial biological activity screening?

  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., kinase inhibition using ATP analogs) .
  • Cell Viability Studies : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Affinity Tests : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with targets like adenosine receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

SAR strategies include:

  • Substituent Variation : Replacing the 4-methylphenyl with halogenated aryl groups (e.g., 4-fluorophenyl) to enhance binding to hydrophobic pockets .
  • Amide Modifications : Testing alternative acyl groups (e.g., cyclohexylacetamido) to improve metabolic stability .
  • Core Functionalization : Introducing electron-withdrawing groups (e.g., nitro) to the pyridazine ring to modulate electronic properties .
    Data Analysis : IC50_{50} values from dose-response curves and molecular docking (AutoDock Vina) guide prioritization of analogs .

Q. How can computational methods predict the compound’s mechanism of action?

  • Molecular Docking : Simulate binding to hypothesized targets (e.g., cyclooxygenase-2 or EGFR kinase) using PDB structures .
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to identify key interactions (e.g., hydrogen bonds with Thr766 in EGFR) .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors in the amide group) to screen virtual libraries for analogs .

Q. What experimental approaches resolve contradictions in biological data across studies?

  • Dose-Response Reproducibility : Validate IC50_{50} values in ≥3 independent assays to rule out batch variability .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or kinome screens to identify unintended interactions .
  • Metabolite Analysis : LC-MS/MS to detect degradation products that may confound activity readings .

Q. How are in vivo pharmacokinetics and toxicity profiles evaluated?

  • ADME Studies :
    • Absorption : Oral bioavailability assessed in rodent models via plasma concentration-time curves .
    • Metabolism : Liver microsome assays (human/rat) identify CYP450-mediated degradation pathways .
  • Toxicity Screening :
    • Acute toxicity (LD50_{50}) in mice.
    • Histopathological analysis of liver/kidney tissues after 14-day exposure .

Q. What analytical techniques confirm compound identity and purity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions and core structure .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C23_{23}H21_{21}N3_{3}O4_{4}S) .
  • HPLC-PDA : Purity >98% with UV detection at 254 nm .

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